2-(1-Methyl-1H-imidazol-5-yl)acetonitrile
CAS No.: 41065-01-4
Cat. No.: VC8272217
Molecular Formula: C6H7N3
Molecular Weight: 121.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41065-01-4 |
|---|---|
| Molecular Formula | C6H7N3 |
| Molecular Weight | 121.14 g/mol |
| IUPAC Name | 2-(3-methylimidazol-4-yl)acetonitrile |
| Standard InChI | InChI=1S/C6H7N3/c1-9-5-8-4-6(9)2-3-7/h4-5H,2H2,1H3 |
| Standard InChI Key | PZMMOAYLVDGGJQ-UHFFFAOYSA-N |
| SMILES | CN1C=NC=C1CC#N |
| Canonical SMILES | CN1C=NC=C1CC#N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a five-membered imidazole ring with a methyl group attached to the nitrogen at position 1 and an acetonitrile (-CHCN) substituent at position 5. The imidazole ring contributes aromatic stability, while the nitrile group introduces electrophilicity, enabling nucleophilic addition or cyclization reactions .
Physicochemical Data
Key properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 121.14 g/mol | |
| CAS Registry Number | 41065-01-4 | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | Not reported | - |
| Flash Point | Not reported | - |
The absence of reported melting/boiling points suggests limited experimental characterization, necessitating further studies .
Synthesis and Reactivity
Synthetic Routes
While direct synthesis protocols for 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile are scarce in the literature, analogous pathways for imidazole derivatives provide insights:
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Metronidazole Oxidation: A related method involves oxidizing metronidazole (a 5-nitroimidazole antibiotic) with sodium dichromate to yield 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, followed by esterification . Adapting this approach, nitrile introduction could involve substituting the carboxylic acid with a cyanide group via nucleophilic displacement.
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Cyanoethylation: Reacting 1-methylimidazole with acrylonitrile under basic conditions may yield the target compound through Michael addition, though regioselectivity must be controlled .
Reactivity Profile
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Nitrile Group: The -CN group participates in:
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Hydrolysis to carboxylic acids or amides.
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Cycloadditions (e.g., with azides to form tetrazoles).
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Imidazole Ring: The aromatic system undergoes electrophilic substitution at position 4, while the methyl group enhances steric hindrance at position 1 .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s nitrile functionality makes it a precursor for bioactive molecules:
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Antimicrobial Agents: Imidazole derivatives exhibit activity against Helicobacter pylori and Staphylococcus aureus. Functionalization of the nitrile group could enhance potency or selectivity.
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Enzyme Inhibitors: Nitriles are known to inhibit proteases and kinases via covalent binding. For example, derivatives of this compound may target MPS1 kinase, a regulator of cell cycle progression.
Material Science
The planar imidazole ring and polar nitrile group enable use in:
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Coordination Polymers: As a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) to construct porous materials .
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Ionic Liquids: Methylimidazolium-based ionic liquids leverage the compound’s stability and tunable polarity .
Comparative Analysis with Analogous Compounds
2-(1H-Imidazol-4-yl)acetonitrile (CAS 18502-05-1)
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Molecular Formula:
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Properties: Higher density (1.228 g/cm³) and melting point (142°C) due to hydrogen bonding .
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Reactivity: Lacks methyl group, increasing susceptibility to N-alkylation .
(1-Methyl-1H-imidazol-5-yl)methanesulfonyl Chloride
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Functionality: Sulfonyl chloride group enables sulfonamide formation, contrasting with the nitrile’s versatility.
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Applications: Used in covalent inhibitor design, whereas the nitrile serves as a non-covalent intermediate.
Future Research Directions
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Synthetic Optimization: Develop regioselective methods for large-scale production.
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Biological Screening: Evaluate antimicrobial and anticancer efficacy in vitro.
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Toxicological Studies: Assess acute/chronic toxicity in model organisms.
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